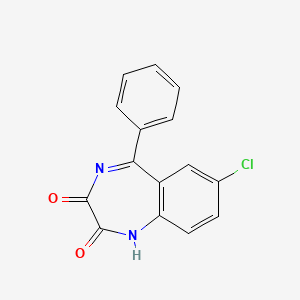
7-Chloro-5-phenyl-1H-1,4-benzodiazepine-2,3-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Chloro-5-phenyl-1H-1,4-benzodiazepine-2,3-dione is a compound belonging to the benzodiazepine family, which is well-known for its wide range of biological activities and therapeutic applications. Benzodiazepines are primarily recognized for their effects on the central nervous system, including anxiolytic, anticonvulsant, sedative, hypnotic, and muscle relaxant properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 7-Chloro-5-phenyl-1H-1,4-benzodiazepine-2,3-dione typically involves the Michael addition reaction. This reaction is performed using 7-chloro-1,3-dihydro-5-phenyl-2H-1,4-benzodiazepine-2-ones with fumaric esters under green chemistry protocols. The reaction is carried out in the absence of solvent and under conventional heating conditions. The presence of 1,4-diazabicyclo[2.2.2]octane (DABCO) as a non-toxic base and Tetra Butyl Ammonium Bromide (TBAB) as a quaternary ammonium salt are crucial for the reaction .
Industrial Production Methods: Industrial production methods for benzodiazepines, including this compound, often involve scalable and improved synthetic routes. These methods may utilize isocyanide reagents and one-pot condensation reactions to streamline the synthesis process and reduce the number of synthetic steps .
Analyse Chemischer Reaktionen
Types of Reactions: 7-Chloro-5-phenyl-1H-1,4-benzodiazepine-2,3-dione undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product and the specific reaction being performed .
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions may produce alcohols .
Wissenschaftliche Forschungsanwendungen
7-Chloro-5-phenyl-1H-1,4-benzodiazepine-2,3-dione has a wide range of scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of various benzodiazepine derivatives.
Biology: Studied for its effects on the central nervous system and its potential as a therapeutic agent.
Medicine: Investigated for its anxiolytic, anticonvulsant, sedative, hypnotic, and muscle relaxant properties.
Industry: Utilized in the production of pharmaceuticals and other chemical products
Wirkmechanismus
The mechanism of action of 7-Chloro-5-phenyl-1H-1,4-benzodiazepine-2,3-dione involves its interaction with the gamma-aminobutyric acid (GABA) receptor in the central nervous system. By binding to the GABA receptor, it enhances the inhibitory effects of GABA, leading to increased neuronal inhibition and resulting in its anxiolytic, anticonvulsant, sedative, and muscle relaxant effects .
Vergleich Mit ähnlichen Verbindungen
Diazepam: 7-Chloro-1-methyl-5-phenyl-3H-1,4-benzodiazepin-2(1H)-one
Temazepam: (3RS)-7-Chloro-1-methyl-5-phenyl-4,5-dihydro-1H-1,4-benzodiazepine-2,3-dione
Chlordiazepoxide: 7-Chloro-2-(methylamino)-5-phenyl-3H-1,4-benzodiazepine
Uniqueness: 7-Chloro-5-phenyl-1H-1,4-benzodiazepine-2,3-dione is unique due to its specific chemical structure, which imparts distinct pharmacological properties. Its ability to undergo various chemical reactions and its wide range of biological activities make it a valuable compound for scientific research and therapeutic applications .
Eigenschaften
CAS-Nummer |
20927-55-3 |
|---|---|
Molekularformel |
C15H9ClN2O2 |
Molekulargewicht |
284.69 g/mol |
IUPAC-Name |
7-chloro-5-phenyl-1H-1,4-benzodiazepine-2,3-dione |
InChI |
InChI=1S/C15H9ClN2O2/c16-10-6-7-12-11(8-10)13(9-4-2-1-3-5-9)18-15(20)14(19)17-12/h1-8H,(H,17,18,19,20) |
InChI-Schlüssel |
CNXUJSZPLRNZKN-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=NC(=O)C(=O)NC3=C2C=C(C=C3)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2,2-Dimethyl-1-azaspiro[5.5]undecan-4-one](/img/structure/B14713425.png)
![Ethyl 2-[hydroxy(diphenyl)methyl]butanoate](/img/structure/B14713430.png)
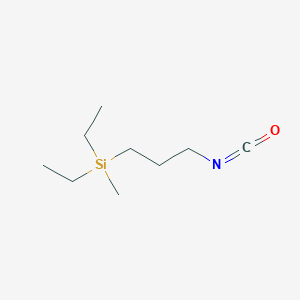


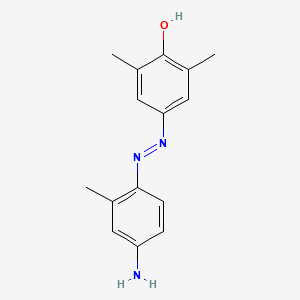
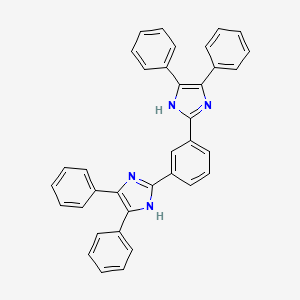

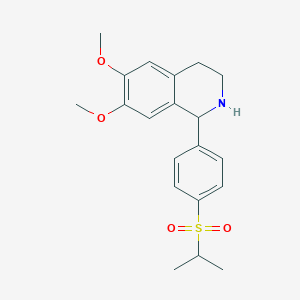
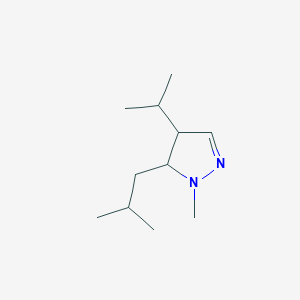
![Trichloro[2-(trimethylsilyl)ethyl]silane](/img/structure/B14713502.png)

![3-Nitro-4-[(pyridin-2-yl)methyl]aniline](/img/structure/B14713509.png)
